molecular formula C23H16BrClN2O4 B3035769 (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate CAS No. 338415-76-2

(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate

Cat. No.: B3035769
CAS No.: 338415-76-2
M. Wt: 499.7 g/mol
InChI Key: NNNJJLNQQUWACO-XTCLZLMSSA-N
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Description

(Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate is a structurally complex organobromine-chlorine hybrid compound featuring a cyclopropane ring, a nitrobenzoate ester, and imine functional groups. However, peer-reviewed studies specifically addressing its synthesis, crystallography, or biological activity are scarce in publicly available literature. Structural analogs, such as the 4-fluorobenzoate derivative (CAS 338415-62-6), provide indirect insights into its properties .

Properties

IUPAC Name

[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O4/c24-17-8-4-15(5-9-17)22(21-13-20(21)14-6-10-18(25)11-7-14)26-31-23(28)16-2-1-3-19(12-16)27(29)30/h1-12,20-21H,13H2/b26-22+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNJJLNQQUWACO-XTCLZLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]Methylidene]Amino 4-Fluorobenzoate (CAS 338415-62-6) Structural Difference: The 4-fluoro substituent on the benzoate ring replaces the 3-nitro group. Molecular Formula: C₂₃H₁₆BrClFNO₂ vs. C₂₃H₁₆BrClN₂O₄ (3-nitro analogue). Physicochemical Properties:

  • The fluorine atom’s electronegativity enhances metabolic stability compared to nitro groups, which are more polar and prone to redox reactions .
  • The 3-nitro group’s electron-withdrawing nature may increase reactivity in photochemical or electrophilic substitution reactions.

Nitro-Substituted Cyclopropane Derivatives

  • Compounds like 3-nitro-1-(4-chlorophenyl)cyclopropane-1-carboxylates share the nitro-cyclopropane motif. These analogues exhibit enhanced thermal stability due to the rigid cyclopropane ring but show reduced solubility in polar solvents compared to halogenated derivatives .

Table 1: Comparative Data for Selected Analogues

Property 3-Nitrobenzoate Derivative (Target) 4-Fluorobenzoate (CAS 338415-62-6) Nitro-Cyclopropane Carboxylate
Molecular Weight (g/mol) ~534.7 (calculated) 502.74 ~320–350 (estimated)
Halogen Content Br, Cl Br, Cl, F Cl (variable)
Key Functional Groups Nitro (NO₂), imine Fluoro (F), imine Nitro, ester
Stability (Predicted) Moderate (nitro group sensitivity) High (fluorine inertness) High (cyclopropane rigidity)
Synthetic Accessibility Likely challenging Commercially available Well-documented

Research Findings and Limitations

  • Biological Activity : Fluorobenzoate derivatives exhibit moderate antimicrobial activity, whereas nitro groups in similar compounds correlate with cytotoxicity in cancer cell lines. These trends hint at possible bioactivity for the 3-nitrobenzoate variant, though experimental validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate

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